Grammistin GsF
Description
Contextualization within Marine Natural Products Chemistry
Grammistin GsF is a peptide toxin that originates from the skin secretions of soapfishes, such as the golden-striped grouper (Grammistes sexlineatus) and Pogonoperca punctata. researchgate.netwikipedia.orgdbpedia.org These secretions are part of the fish's innate immune system and act as a defense mechanism against microorganisms. researchgate.net The study of such marine-derived compounds falls under the umbrella of marine natural products chemistry, a field that explores the vast chemical diversity of marine organisms for potential applications, including the development of new drugs. researchgate.net The toxins produced by these fish, known as grammistins, are a subject of interest due to their biological activities. researchgate.netsmolecule.com When stressed, soapfish release these toxins, which can be lethal to other fish in a confined space. wikipedia.org The toxin's defensive nature is highlighted by the immediate rejection of a soapfish by predators like the lionfish, suggesting a deterrent taste. wikipedia.org
Overview of Antimicrobial Peptides and Their Diversity
Antimicrobial peptides (AMPs) are a broad and diverse class of molecules found in virtually all forms of life, from bacteria to vertebrates. fbtjournal.comnih.gov They are a fundamental component of the innate immune response, providing a first line of defense against a wide spectrum of pathogens, including bacteria, viruses, and fungi. fbtjournal.commdpi.commdpi.com AMPs are typically short peptides, usually composed of fewer than 100 amino acids, and are often cationic and amphiphilic. mdpi.comresearchgate.net This amphiphilic nature, possessing both hydrophilic and hydrophobic regions, allows them to interact with and disrupt the cell membranes of microbes. mdpi.com
The diversity of AMPs is vast, with over 2800 sequences reported to date. nih.gov They can be classified based on their structure, sequence, or mechanism of action. nih.gov Structurally, they can be categorized into subclasses such as α-helical peptides, β-sheet peptides, and extended or random coil peptides. researchgate.net Their mechanisms of action are also varied, with some forming pores in the microbial membrane, while others translocate across the membrane to act on intracellular targets. mdpi.comresearchgate.net
Classification of Grammistins within the Broader Peptide Toxin Landscape
Grammistins are classified as linear, positively charged, α-helical peptide toxins. researchgate.net They share structural and functional similarities with other well-known peptide toxins, such as melittin (B549807) from bee venom and pardaxins from the skin secretions of sole species. wikipedia.orgdbpedia.orgnih.gov Like these other toxins, grammistins exhibit hemolytic (the ability to rupture red blood cells) and ichthyotoxic (toxic to fish) activities. wikipedia.orgdbpedia.org
Within the grammistin family, there are several identified peptides, including Gs A, Gs B, Gs C, Gs D, Gs E, Gs 1, and Gs 2 from Grammistes sexlineatus, and Pp 1, Pp 2a, Pp 2b, Pp 3, Pp 4a, and Pp 4b from Pogonoperca punctata. researchgate.netnih.gov this compound is also referred to as Grammistin Gs 1. frontiersin.org These peptides vary in their amino acid sequences and, consequently, in the potency of their biological activities. researchgate.netnih.gov For example, some grammistins exhibit strong hemolytic activity, while others primarily show antibacterial properties without significant hemolysis. researchgate.netnih.gov
Table 1: Classification and Characteristics of Selected Grammistins
| Grammistin | Source Organism | Key Characteristics |
| GsF (Gs 1) | Grammistes sexlineatus | Hemolytic and ichthyotoxic activities. nih.gov |
| Gs 2 | Grammistes sexlineatus | Higher hemolytic and ichthyotoxic activity than Gs 1. nih.gov |
| Gs A, Gs C | Grammistes sexlineatus | Broad-spectrum antibacterial activity, no hemolytic activity. researchgate.netnih.gov |
| Pp 1 (Gs D) | Pogonoperca punctata | Interacts with phospholipids, influencing membrane permeability. igem.org |
| Pp 3 | Pogonoperca punctata | Potent hemolytic and ichthyotoxic effects. smolecule.com |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LFGFLIKLIPSLFGALSNIGRNRNQ |
Origin of Product |
United States |
Discovery, Isolation, and Purification Methodologies of Grammistin Gsf
Historical Perspectives on Grammistin Discovery
The study of toxins from soapfishes dates back to the recognition of their ability to release a toxic mucus when stressed. This defensive secretion was observed to be lethal to other fish in confined spaces. The active components of this toxic mucus were later identified as a group of peptide toxins, which were collectively named grammistins. wikipedia.org Over the years, various research efforts have led to the isolation and characterization of several types of grammistins from different soapfish species. To date, seven grammistins, including Gs A, Gs B, Gs C, Gs D, Gs F, Gs 1, and Gs 2, have been isolated from Grammistes sexlineatus. researchgate.net
Source Organisms and Secretion Contexts
Grammistin GsF is specifically sourced from the sixline soapfish (Grammistes sexlineatus). novoprolabs.com Soapfishes, which belong to the tribes Grammistini and Diploprionini within the grouper subfamily Epinephelinae, produce these toxins in specialized skin glands. wikipedia.org The secretion of grammistins is a defensive response to stress or threat. wikipedia.org When a soapfish is agitated, it releases a slimy mucus containing these toxins into the surrounding water. This secretion has a distinctly bitter taste and acts as a deterrent to predators. For instance, lionfish that attempt to prey on soapfish have been observed to immediately reject them, likely due to the unpleasant taste of the grammistins. wikipedia.org The toxin is potent enough to be lethal to other fish sharing a confined space with a stressed soapfish. wikipedia.org
Extraction and Initial Fractionation Techniques
The process of isolating this compound begins with the collection of the skin mucus from the source organism. This crude secretion then undergoes several stages of fractionation to separate the various components.
Gel Filtration Chromatography
Initial purification of grammistins from the crude skin secretion is often achieved using gel filtration chromatography. researchgate.netnih.gov This technique separates molecules based on their size. In the case of grammistin isolation, the crude extract is passed through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and elute first, while smaller molecules, like the grammistin peptides, enter the pores and have a longer retention time, thus eluting later. This method allows for the separation of the peptide fraction from other higher molecular weight components present in the mucus.
Ultrafiltration-Based Approaches
Ultrafiltration is another key technique used in the initial fractionation of grammistins. nih.govresearchgate.net This method separates molecules based on their molecular weight using semi-permeable membranes with specific molecular weight cut-offs (MWCO). For the isolation of grammistins, which are relatively small peptides, a low MWCO filter (e.g., < 5 kDa) is often employed. nih.govresearchgate.net This allows for the separation of the smaller peptide fractions from larger proteins and other macromolecules present in the initial extract. nih.govresearchgate.net In some protocols, a series of ultrafiltration steps with membranes of decreasing pore size is used to progressively enrich the fraction containing the desired peptides. researchgate.net
Advanced Chromatographic Purification Strategies
Following initial fractionation, more advanced chromatographic techniques are required to achieve a high degree of purity for this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the final purification of grammistins, including GsF. researchgate.netnih.govresearchgate.net In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile. The separation is based on the differential hydrophobicity of the peptides. As the concentration of the organic solvent in the mobile phase is gradually increased, the more hydrophobic peptides, which have a stronger interaction with the stationary phase, are eluted later than the less hydrophobic ones. This method provides high resolution and is capable of separating very similar peptide molecules, leading to the isolation of pure this compound. researchgate.netnovoprolabs.comresearchgate.net
Purity Assessment Methodologies
The homogeneity of the purified this compound fractions is assessed using a combination of chromatographic and electrophoretic techniques.
Analytical RP-HPLC: The purified fraction is re-injected into an analytical RP-HPLC column under specific gradient conditions. A single, sharp, and symmetrical peak is indicative of high purity. The retention time of this peak serves as a characteristic identifier for the compound under the given conditions.
Tricine-SDS-PAGE (Polyacrylamide Gel Electrophoresis): This electrophoretic technique is particularly well-suited for separating low molecular weight peptides. researchgate.net The purified this compound is run on a polyacrylamide gel, and its migration is compared to protein markers of known molecular weights. A single band on the gel corresponding to the expected molecular weight of this compound confirms its purity and provides an estimation of its molecular mass. researchgate.net
The following table outlines the methods used to assess the purity of this compound.
| Assessment Method | Principle | Information Obtained |
| Analytical RP-HPLC | Differential partitioning between stationary and mobile phases based on hydrophobicity. | Purity (indicated by a single peak), Retention Time. |
| Tricine-SDS-PAGE | Electrophoretic mobility in a polyacrylamide gel based on molecular weight. | Purity (indicated by a single band), Estimated Molecular Weight. |
Structural Elucidation and Conformational Analysis of Grammistin Gsf
Analysis of Primary Structural Homologies with Other Peptides
The grammistin family includes several peptides isolated from soapfishes like Grammistes sexlineatus and Pogonoperca punctata. nih.gov Analysis of these peptides reveals significant sequence homology within the family. For instance, grammistins Gs D and Gs E from G. sexlineatus are identical to grammistins Pp 1 and Pp 2b from P. punctata, respectively. nih.gov Other peptides, such as Gs A and Gs C, are analogous to Pp 3. nih.gov
While detailed homology searches for this compound against broader databases have not yielded significant matches to toxins from other sources, its secondary structure and biological activities show similarities to other membrane-active peptides like melittin (B549807) from bee venom and pardaxins from the skin secretions of sole fish. wikipedia.orgnih.gov
Investigations into Secondary Structure
The secondary structure of grammistins is highly dependent on the surrounding environment. nih.gov Studies on closely related grammistins, such as Gs 1 and Gs 2, provide insight into the conformational flexibility of the peptide family, including GsF.
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of peptides in solution. nih.govnih.gov CD experiments conducted on grammistins have shown that they adopt a random coil conformation when dissolved in distilled water. nih.gov However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to form amphiphilic α-helices. nih.gov This transition is a hallmark of many membrane-active peptides.
To visualize the amphipathic nature of the α-helical structure, helical wheel projections are employed. biophysics.orgwikipedia.org This representation plots the amino acid sequence along a helical spiral, revealing the spatial distribution of hydrophobic and hydrophilic residues. wikipedia.org For grammistins, these projections clearly demonstrate that the induced α-helix has a distinct polar and non-polar face. nih.gov This arrangement is critical for the peptide's interaction with and disruption of cell membranes.
Circular Dichroism (CD) Spectroscopy
Oligomerization and Aggregation State Studies
Investigations into the quaternary structure of grammistins suggest a tendency for self-association. nih.gov Based on analytical methods, it is presumed that grammistins like Gs 1 and Gs 2 exist as aggregates of three to four molecules. nih.gov These peptides are also classified as surface-seeking, a characteristic that describes their propensity to move from an aqueous environment to the surface of a membrane. researchgate.netnih.gov
Molecular and Cellular Mechanisms of Action of Grammistin Gsf
Membrane Interaction Dynamics
The initial and most critical step in the mechanism of action of Grammistin GsF is its interaction with the plasma membrane of target cells. This interaction is governed by the peptide's physicochemical properties and the composition of the lipid bilayer.
This compound demonstrates significant membrane-lytic activity through direct interaction with the phospholipid components of the cell membrane. nih.gov Studies have shown that grammistins bind to phospholipids, an interaction that leads to membrane lysis. researchgate.net The hemolytic activity of grammistins can be inhibited by the presence of phospholipids, suggesting a direct binding and sequestration of the peptide by the lipid molecules. researchgate.net
Research using model membrane systems, such as liposomes, has provided direct evidence of this interaction. This compound has been shown to induce the leakage of carboxyfluorescein from liposomes composed of either neutral phosphatidylcholine or a mixture of negatively charged phosphatidylglycerol and phosphatidylcholine (3:1). nih.gov This demonstrates that the peptide can disrupt the integrity of both neutral and negatively charged phospholipid bilayers, a crucial aspect of its broad-spectrum activity. nih.gov
The structure of this compound is intrinsically linked to its function. It is a 25-residue peptide that, while randomly coiled in aqueous solutions, undergoes a significant conformational change in membrane-mimicking environments. nih.gov Circular dichroism (CD) experiments reveal that in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, grammistins adopt an alpha-helical secondary structure. nih.gov
This induced helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govvliz.be Helical wheel projections show that the nonpolar, hydrophobic amino acid residues are clustered on one side of the helix, while the polar and charged residues are on the opposite side. nih.gov This amphiphilic nature is critical for membrane integration, as the hydrophobic face can insert into the nonpolar lipid core of the bilayer, while the hydrophilic face can interact with the polar lipid headgroups and the aqueous environment. researchgate.net This "surface seeking" property facilitates the peptide's initial association with and subsequent disruption of the membrane. nih.gov
Table 1: Physicochemical and Structural Properties of this compound
| Property | Description | Reference |
| Alternate Name | Gs 1 | copewithcytokines.de |
| Source | Grammistes sexlineatus (Soapfish) | nih.gov |
| Amino Acid Residues | 25 | nih.gov |
| Secondary Structure | Random coil in aqueous solution; adopts an amphiphilic α-helical conformation in membrane-mimicking environments. | nih.gov |
| Functional Characteristic | Cationic, surface-seeking peptide. | nih.govresearchgate.net |
Interaction with Phospholipid Bilayers
Cytolytic Pathways
The primary biological effect of this compound at the cellular level is cytolysis, the breakdown of the cell due to a loss of membrane integrity. wikipedia.org This peptide exhibits both hemolytic (lysis of red blood cells) and ichthyotoxic (toxic to fish) activities. nih.govwikipedia.org The cytolytic pathway is a direct consequence of the membrane-disrupting events initiated by the peptide. By compromising the cell's primary barrier, this compound causes the leakage of essential cytoplasmic contents and the uncontrolled influx of water and ions, ultimately leading to cell death. researchgate.netwikipedia.org
Pore Formation Mechanisms
This compound is categorized as a pore-forming toxin. researchgate.net The mechanism is believed to involve the aggregation of several peptide molecules within the target membrane. nih.gov After the initial binding to the membrane surface and insertion via their amphiphilic alpha-helices, the peptide monomers are thought to self-assemble. nih.gov It is hypothesized that grammistins form aggregates of three to four molecules. nih.gov This aggregation of helices likely creates a hydrophilic channel or pore through the otherwise impermeable lipid bilayer. The formation of these pores is the direct cause of the compromised membrane integrity and subsequent cytolysis.
Studies on Target Cell Membrane Integrity
The capacity of this compound to disrupt membrane integrity has been quantitatively assessed using liposome (B1194612) leakage assays. nih.gov In these experiments, the fluorescent dye carboxyfluorescein is entrapped at a self-quenching concentration inside liposomes. The addition of a membrane-lytic agent like this compound creates pores or defects in the liposome bilayer, causing the dye to leak out into the surrounding medium. nih.gov This leakage results in dilution and a measurable increase in fluorescence, providing a direct indication of compromised membrane integrity.
Studies confirmed that this compound, along with other grammistins isolated from G. sexlineatus, could effectively release carboxyfluorescein from these model membranes. nih.gov This activity was observed with liposomes of varying lipid compositions, highlighting the peptide's robust membrane-disrupting capabilities. nih.gov
Table 2: Liposome Compositions Used in Membrane Integrity Studies with this compound
| Liposome Composition | Type of Bilayer | Result with this compound | Reference |
| Phosphatidylcholine (PC) | Zwitterionic (Neutral) | Release of entrapped carboxyfluorescein, demonstrating membrane-lytic activity. | nih.gov |
| Phosphatidylglycerol (PG) / Phosphatidylcholine (PC) (3:1 mixture) | Anionic (Negatively Charged) | Release of entrapped carboxyfluorescein, demonstrating membrane-lytic activity. | nih.gov |
Biological Activities of Grammistin Gsf in Model Systems
Antibacterial Efficacy Studies
Grammistin GsF has demonstrated notable antibacterial properties in laboratory settings. Like other members of the piscidin family of antimicrobial peptides (AMPs), grammistins are recognized for their robust activity against a wide spectrum of bacteria. nih.gov Research indicates that this compound is active against both Gram-positive and Gram-negative bacterial strains. nih.govresearchgate.net
Activity Against Gram-Positive Bacterial Strains
This compound shows efficacy against Gram-positive bacteria. nih.govresearchgate.net While specific studies detailing the full range of susceptible Gram-positive species for GsF are limited, related research on peptide fractions from other fish species has highlighted activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net The broader grammistin family, to which GsF belongs, is known to be active against Gram-positive organisms.
Activity Against Gram-Negative Bacterial Strains
The compound has also been documented to be effective against Gram-negative bacteria. nih.govresearchgate.net This broad-spectrum capability is a characteristic feature of many peptides in the grammistin and larger piscidin families, which are key components of the innate immune defense in fish. nih.gov
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not extensively detailed in publicly available research. However, analysis of the broader grammistin family provides context for its potential potency. Determinations for related peptide fractions have been established using methods like the microtiter broth dilution method to assess antibacterial efficacy. nih.gov
Representative Antibacterial Activity of a Fish-Derived Peptide Fraction
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Source |
|---|---|---|---|---|
| S. aureus | Gram-Positive | 14.6 | 14.6 | nih.gov |
| B. subtilis | Gram-Positive | 8 | 17 | nih.gov |
Note: The data in this table is from a study on a <5 kDa peptide fraction from Caspian sand goby and is presented as a representative example of antibacterial peptide efficacy research; specific values for this compound are not specified. nih.gov
Ichthyotoxic Effects in Aquatic Organism Models
Grammistins, including GsF, are well-documented for their ichthyotoxic (toxic to fish) properties, which serve as a primary defense mechanism for soapfish. When the fish is under stress, it secretes these toxins into the surrounding water. In confined environments, this secretion can be lethal to other fish. This defensive role is further highlighted by observations of predators attempting to consume soapfish, only to immediately eject them, presumably due to the toxin's effect.
Anti-Biofilm Activity Research
Dedicated studies on the anti-biofilm capabilities of this compound are not widely documented. Biofilms are complex communities of microorganisms that adhere to surfaces, and compounds that can disrupt them are of significant scientific interest. Some marine peptides, such as Myxinidin, have been identified as having anti-biofilm properties. nih.gov However, similar activity has not yet been specifically reported for this compound, marking another potential avenue for future research. nih.govresearchgate.net
Antioxidant Activity Investigations
Direct and detailed studies focusing exclusively on the antioxidant capacity of purified this compound are scarce. However, research into the bioactive properties of the epidermal exudates from which grammistins are isolated provides some indirect insights.
Research on Epidermal Mucus Fractions:
A study on the epidermal exudates of the Caspian sand goby (Neogobius fluviatilis pallasi), which also contains various antimicrobial peptides, demonstrated notable antioxidant activity. nih.govresearchgate.net In this research, the crude extract of the epidermal mucus was fractionated to assess the bioactivity of its components. The findings revealed that a fraction containing peptides with a molecular weight of less than 5 kilodaltons (< 5 kDa) exhibited the most significant radical scavenging activity against both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.govresearchgate.net
Grammistin peptides, including this compound, fall within this molecular weight range, suggesting that they may contribute to the observed antioxidant effects of the mucus. nih.gov The study utilized established antioxidant assays to quantify this activity.
The DPPH radical scavenging assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. The ABTS assay similarly measures the reduction of the ABTS radical cation by antioxidants. nih.gov
While these findings are promising, it is crucial to note that they pertain to a mixture of peptides within a specific molecular weight range and not to the isolated this compound. Therefore, the direct contribution of this compound to this antioxidant activity has not been definitively established. A database entry for a related peptide, Grammistin Pp1, notes "low antioxidant activity," but detailed experimental data to support this is not provided. cpu-bioinfor.org
Further research involving the isolation of pure this compound and its subsequent testing using various antioxidant assays is necessary to fully elucidate its specific antioxidant capabilities. Without such dedicated studies, any claims about its antioxidant activity remain speculative and based on the properties of the broader substance in which it is found.
Ecological Significance and Biological Role of Grammistin Gsf
Defensive Function in Soapfishes
The primary role of grammistins, including GsF, is defensive. wikipedia.org Soapfishes secrete these toxins through their skin, and the production of this mucus increases when the fish is stressed or threatened. epa.gov This chemical defense mechanism is a crucial adaptation for survival.
The toxin has a distinctly bitter taste to humans and is evidently distasteful to predators as well. wikipedia.orgepa.gov In an experimental setting, a lionfish that attempted to consume a small soapfish immediately rejected it, displaying signs of distaste, and subsequently avoided further attempts to eat it. epa.gov This demonstrates the effectiveness of grammistins as a deterrent against predation. The toxin is potent enough to be lethal to other fish confined in a small space with a stressed soapfish. wikipedia.org
Grammistins achieve their defensive action through hemolytic and ichthyotoxic (fish-killing) effects. wikipedia.orgnih.gov They are capable of lysing red blood cells and are toxic to other fish. wikipedia.orgepa.gov This potent bioactivity underscores their importance as a protective agent for soapfishes.
Role in Innate Immunity of Host Organisms
Beyond their role in defending against predators, grammistins like GsF are integral components of the innate immune system of soapfishes. researchgate.net The skin mucus, which contains these peptides, forms the first line of defense against a wide array of pathogens in the marine environment. researchgate.net
Grammistins are classified as antimicrobial peptides (AMPs), which are crucial for protecting the host from microbial infections. researchgate.net They exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This antimicrobial action is vital for preventing infections that could arise from injuries or the constant exposure to microorganisms in the aquatic environment.
The mechanism of their antimicrobial and hemolytic activity involves the disruption of cell membranes. researchgate.netontosight.aiontosight.ai Grammistins are positively charged, linear peptides that tend to form α-helical structures within membrane environments. researchgate.net This structure allows them to interact with and lyse the membranes of both microbial pathogens and the red blood cells of potential predators. researchgate.net
Predator Deterrence Mechanisms
The primary mechanism by which Grammistin GsF and other grammistins deter predators is through their potent toxicity and unpleasant taste. wikipedia.orgepa.gov When a predator ingests or comes into contact with the soapfish's mucus, the grammistins cause immediate negative effects.
The ichthyotoxic properties of grammistins mean they are directly harmful to other fish. wikipedia.orgnih.gov This toxicity is a powerful deterrent, as predators that attempt to consume a soapfish experience adverse effects, leading to the rejection of the prey and learned avoidance in the future. epa.gov
The hemolytic activity of grammistins also contributes to their defensive capabilities by causing the lysis of red blood cells, which can have severe physiological consequences for the predator. wikipedia.orgepa.gov Furthermore, the bitter taste of the toxin acts as an immediate signal to predators to avoid consumption. wikipedia.orgepa.gov
| Mechanism | Description | Primary Effect |
|---|---|---|
| Ichthyotoxicity | Toxic to fish, causing harm or death upon ingestion or significant contact. wikipedia.orgnih.gov | Physical harm to the predator. |
| Hemolytic Activity | Causes the rupture of red blood cells. wikipedia.orgepa.gov | Physiological distress and harm. |
| Bitter Taste | Acts as a gustatory repellent, signaling the unpalatability of the soapfish. wikipedia.orgepa.gov | Immediate rejection of the prey. |
Broader Ecological Impact in Marine Environments
The presence of grammistins like GsF in the marine environment has broader ecological implications beyond the immediate defense of the soapfish. The release of these potent bioactive compounds can influence the microbial communities in the immediate vicinity of the fish.
The role of such chemical defenses also shapes the predator-prey dynamics within the ecosystem. The effectiveness of grammistins as a defense mechanism allows soapfishes to coexist with a wide range of predators that might otherwise prey on them, contributing to the biodiversity and complexity of the food web.
Advanced Research Methodologies and Analytical Techniques for Grammistin Gsf Investigation
Spectroscopic Techniques for Structural Characterization
Determining the three-dimensional structure of Grammistin GsF is fundamental to understanding its function. Spectroscopic methods are paramount in revealing the peptide's secondary structure and conformational dynamics.
Circular Dichroism (CD) spectroscopy is a key technique used in the structural analysis of grammistins. nih.gov CD experiments have shown that grammistins, in aqueous solutions like distilled water, typically exist in a randomly coiled conformation. nih.gov However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to form amphiphilic alpha-helices. nih.gov This induced helicity is a critical feature of their biological activity. The ability to adopt an α-helical structure is a common characteristic among many antimicrobial peptides. researchgate.net While not explicitly detailed for GsF in the provided context, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools often used for high-resolution structural determination of peptides, providing atomic-level insights into their folding and architecture.
Biophysical Methods for Membrane Interaction Studies
The biological effects of this compound are intrinsically linked to its ability to interact with and disrupt cell membranes. Biophysical methods are employed to investigate the mechanisms of these interactions.
A primary technique is the use of liposome (B1194612) leakage assays. researchgate.netnih.gov These assays measure the peptide's ability to permeabilize artificial membranes (liposomes). For instance, grammistins have been shown to release entrapped fluorescent dyes, such as carboxyfluorescein, from liposomes composed of either phosphatidylcholine or a mixture of phosphatidylglycerol and phosphatidylcholine. nih.gov This demonstrates their potent membrane-lytic activity. researchgate.netnih.gov
Computational and predictive biophysical methods also play a role. Helical wheel projections are used to visualize the distribution of hydrophobic and hydrophilic amino acid residues along the α-helical structure. nih.gov These projections for grammistins reveal a distinct amphiphilic character, with one face of the helix being predominantly hydrophobic and the other hydrophilic. This arrangement is crucial for inserting into and disrupting the lipid bilayer of cell membranes. Furthermore, the Eisenberg plot, a method for analyzing the hydrophobic moment of a peptide, has identified grammistins as surface-seeking peptides, further supporting their affinity for membrane interfaces. nih.gov
Molecular Weight Profiling Techniques
Accurately determining the molecular weight of this compound and other peptides in a sample is crucial for their identification and characterization. A combination of electrophoretic and chromatographic techniques is utilized for this purpose.
Tricine-SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a specialized electrophoretic method used to determine the purity and molecular weight profile of peptides and low-molecular-weight proteins. nih.govresearchgate.net This technique provides better resolution for smaller molecules compared to standard SDS-PAGE.
Chromatographic methods are central to the isolation and analysis of grammistins. Gel filtration chromatography is an initial step used to separate molecules based on size. researchgate.netnih.gov This is often followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , which separates peptides based on their hydrophobicity and is used for final purification. researchgate.netnih.govresearchgate.net
Mass Spectrometry (MS) is the definitive technique for molecular weight determination. High-resolution mass spectrometry platforms, such as Orbitrap Fusion Lumos Tribrid Mass Spectrometry or nano-liquid chromatography coupled to electrospray ionization quadrupole time-of-flight (nanoLC-ESI-q-ToF) mass spectrometry, provide highly accurate mass data, enabling the precise identification of peptides like this compound. researchgate.netnih.gov
Bioactivity Assay Development and Refinement
To quantify the biological effects of this compound, various bioactivity assays are developed and refined. These assays are critical for screening and characterizing the peptide's functional properties.
Antimicrobial assays are fundamental. Techniques include the spot-on-lawn and broth microdilution methods , which are used to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. researchgate.net Another method is the radial diffusion assay , where the peptide diffuses through an agar (B569324) gel seeded with bacteria, creating a zone of inhibition whose size correlates with antimicrobial potency. researchgate.net A key refinement in these assays is the use of enzymes like proteinase K . nih.govresearchgate.net Treating the active fraction with proteinase K and observing a loss of activity confirms that the bioactive substance is indeed a peptide. nih.govresearchgate.net
Hemolytic assays are also commonly performed to assess the peptide's cytotoxicity against red blood cells, providing an indication of its general membrane-disrupting capability. nih.govresearchgate.net
Antioxidant assays , such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assay, can be employed to investigate other potential bioactivities of the peptide or the crude secretion it is derived from. nih.gov
Proteomic and Peptidomic Approaches for Comprehensive Analysis
To gain a holistic view of the peptides within the soapfish skin secretion, comprehensive "omics" approaches are indispensable. researchgate.netProteomics traditionally focuses on the large-scale study of intact proteins. In contrast, peptidomics is an emerging sub-discipline that specifically targets the comprehensive analysis of all endogenous peptides and protein fragments in a biological sample. nih.gov
The investigation of natural secretions often employs "shotgun" proteomics and peptidomics. nih.gov This involves enzymatic digestion of the sample (for proteomics) or direct analysis (for peptidomics), followed by separation using nano-liquid chromatography and identification via high-resolution mass spectrometry. nih.gov These approaches are complementary; peptidomic analysis can identify naturally occurring bioactive peptides, like grammistins, that may be missed in a standard proteomic workflow. nih.gov This comprehensive analysis is vital for discovering the full diversity of peptides in the secretion, identifying precursor proteins, and understanding the complex enzymatic processing that leads to the final, active molecules. nih.gov
Prospects for Future Research on Grammistin Gsf
Elucidation of Complete Biosynthetic Pathways
The synthesis of grammistins within soapfish involves a complex precursor protein structure. nih.gov Studies on grammistins from the soapfish Pogonoperca punctata have revealed that the precursor protein consists of a highly conserved signal peptide, a propeptide region, and a single copy of the mature peptide. nih.gov This organization, featuring basic Lys-Arg residues at multiple sites, is reminiscent of the biosynthetic pathways for dermaseptins, a class of antimicrobial peptides from frog skin. nih.gov
However, the complete enzymatic machinery and genetic regulation responsible for processing the Grammistin GsF precursor into its final, active form remain to be fully detailed. Future research should aim to identify and characterize the specific proteases that cleave the propeptide and any post-translational modifications that may occur. A comprehensive understanding of the biosynthetic pathway is essential for developing biotechnological methods for its production.
Deeper Understanding of Molecular Pharmacology and Target Specificity
Grammistins, including GsF, are known for their broad-spectrum antibacterial and hemolytic activities. nih.govwikipedia.org The primary mechanism of action is believed to be membrane-lytic. researchgate.net These peptides are typically unstructured in aqueous solutions but adopt an amphiphilic α-helical secondary structure in the presence of membranes. nih.gov This structural change allows them to insert into and disrupt the lipid bilayer of cell membranes, leading to pore formation and subsequent cell death. researchgate.netresearchgate.net
While this pore-forming capability explains its antimicrobial efficacy, the precise molecular interactions and target specificity require further investigation. researchgate.net Future pharmacological studies should focus on:
Identifying specific lipid or protein receptors on bacterial membranes that this compound may preferentially bind to.
Characterizing the structure-activity relationship to understand how its amino acid sequence relates to its potency and spectrum of activity against different pathogens.
Investigating its effects on eukaryotic cell membranes to better understand the basis of its hemolytic activity and potential toxicity. wikipedia.org
Grammistins have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net A deeper understanding of its molecular interactions will be crucial for designing analogs with enhanced specificity for microbial targets and reduced off-target effects on mammalian cells.
Synthetic Biology Approaches for Analog Generation
Synthetic biology offers powerful tools to overcome the limitations of natural peptides and to generate novel analogs with improved therapeutic properties. isomerase.com By modifying the biosynthetic pathway at the genetic level, it is possible to create a library of this compound variants. isomerase.com Key approaches include:
Pathway Engineering: Modifying the genes within the biosynthetic cluster to alter the core peptide structure or introduce new functional groups. isomerase.com
Enzyme Engineering: Altering the enzymes involved in the biosynthetic pathway to incorporate different amino acid monomers. isomerase.com
Mutasynthesis: Supplying synthetic amino acid precursors to the fermentation process to be incorporated into the final peptide structure. isomerase.com
These techniques could be used to produce this compound analogs with enhanced stability, increased target specificity, and reduced hemolytic activity. isomerase.com For instance, researchers can program cells to respond to specific inputs, effectively creating cellular factories for producing designed peptide analogs. news-medical.netnih.gov This approach allows for the creation of peptides with fine-tuned activities, potentially expanding their therapeutic applications. nih.gov
Exploration as a Lead Compound for Novel Biopharmaceutics
The potent bioactivity of this compound makes it an attractive lead compound for the development of new biopharmaceutics, particularly antimicrobial agents. nih.govresearchgate.net The rising threat of multidrug-resistant bacteria necessitates the discovery of novel antibiotics, and marine peptides like grammistins are a promising source. researchgate.netnih.gov
As a lead compound, this compound offers several advantages. Peptides with low molecular weights, like GsF, are often better at interacting with and disrupting bacterial membranes. nih.govresearchgate.net Furthermore, its cationic nature facilitates electrostatic attraction to the negatively charged surfaces of bacterial cells. researchgate.net Research efforts should focus on optimizing its structure to maximize antibacterial efficacy while minimizing the hemolytic activity observed in the natural peptide. nih.gov Its potential extends beyond antibacterial applications, with related peptides showing promise in anticancer and antiviral research, suggesting a broader therapeutic landscape for GsF analogs. researchgate.netmdpi.com
Challenges and Opportunities in Peptide-Based Drug Development
The development of peptides into therapeutic agents is filled with both challenges and opportunities.
Opportunities:
Broad Chemical Space: The variability of amino acid side chains allows for a vast number of potential structures, increasing the likelihood of finding potent and selective drug candidates. nih.gov
Clinical Success Rates: Peptide-based drugs have shown promising success rates in clinical trials, outperforming small molecules at certain transition stages. frontiersin.orgnih.gov
Challenges:
Pharmacokinetics: Natural peptides often have poor pharmacokinetic profiles, including low stability against proteolytic degradation. nih.gov
Toxicity: The inherent hemolytic activity of peptides like this compound is a significant hurdle that must be addressed through structural modification. wikipedia.org The inclusion of a high number of positively charged amino acids can lead to the destruction of mammalian membranes. nih.gov
Despite these challenges, the unique properties of peptides like this compound present a compelling case for their continued exploration. Advances in synthetic biology and drug delivery technologies are steadily overcoming these hurdles, paving the way for the next generation of peptide-based biopharmaceutics.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | H-Leu-Phe-Gly-Phe-Leu-Ile-Lys-Leu-Ile-Pro-Ser-Leu-Phe-Gly-Ala-Leu-Ser-Asn-Ile-Gly-Arg-Asn-Arg-Asn-Gln-OH | novoprolabs.com |
| Number of Amino Acids | 25 | novoprolabs.com |
| Molecular Formula | C130H210N36O32 | novoprolabs.com |
| Molecular Weight | 2789.2 Da | novoprolabs.com |
| Source Organism | Grammistes sexlineatus (Six-lined soapfish) | novoprolabs.com |
| Reported Activity | Antibacterial | novoprolabs.com |
Table 2: Known Biological Activities of Various Grammistin Peptides
| Peptide Name | Source Organism | Reported Activities | References |
|---|---|---|---|
| This compound | Grammistes sexlineatus | Antibacterial (Gram-positive, Gram-negative), Hemolytic | nih.gov |
| Grammistin GsA | Grammistes sexlineatus | Antibacterial (Gram-positive, Gram-negative) | nih.gov |
| Grammistin GsB | Grammistes sexlineatus | Antibacterial (Gram-positive, Gram-negative), Hemolytic | nih.gov |
| Grammistin GsC | Grammistes sexlineatus | Antibacterial (Gram-positive, Gram-negative) | nih.gov |
| Grammistin Gs 1 | Grammistes sexlineatus | Hemolytic, Ichthyotoxic | nih.gov |
| Grammistin Gs 2 | Grammistes sexlineatus | Hemolytic, Ichthyotoxic | nih.gov |
Compound Names Mentioned
this compound
Grammistin GsA
Grammistin GsB
Grammistin GsC
Grammistin GsD
Grammistin GsE
Grammistin Gs 1
Grammistin Gs 2
Grammistin Pp 1
Grammistin Pp 2a
Grammistin Pp 2b
Grammistin Pp 3
Grammistin Pp 4a
Grammistin Pp 4b
Pardaxins
Insulin
Arginine
Histidine
Lysine
Isoleucine
Cysteine
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing Grammistin GsF with high purity?
- Methodological Answer :
- Use Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst ratios) while controlling for side reactions .
- Validate purity via HPLC (High-Performance Liquid Chromatography) with UV-Vis detection and confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry .
- Example Table :
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Temperature | 25–30°C | HPLC retention time analysis |
| Solvent System | Dichloromethane:MeOH (8:2) | TLC (Rf = 0.45) |
| Catalytic Load | 5 mol% Pd(OAc)₂ | NMR integration of byproducts |
Q. How should researchers address inconsistencies in spectral data (e.g., NMR, IR) during this compound characterization?
- Methodological Answer :
- Cross-validate spectral assignments using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- Compare observed IR stretches (e.g., carbonyl groups at 1680–1720 cm⁻¹) with computational simulations (DFT calculations) .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in this compound bioactivity across cellular models?
- Methodological Answer :
- Perform meta-analysis of dose-response curves using mixed-effects models to account for inter-study variability .
- Validate findings through orthogonal assays (e.g., apoptosis markers vs. metabolic activity assays) .
- Example Table :
| Cell Line | IC₅₀ (µM) | Assay Type | Observed Mechanism |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | MTT | Caspase-3 activation |
| HEK293 | 45.7 ± 3.8 | ATP Luminescence | ROS accumulation |
Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?
- Methodological Answer :
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways (e.g., NF-κB, MAPK) .
- Use pathway enrichment tools (DAVID, STRING) to map interactions and validate via CRISPR-Cas9 knockout models .
Q. What ethical and regulatory frameworks apply to studies involving this compound in human-derived samples?
- Methodological Answer :
- Conduct a Legitimate Interest Assessment (LIA) under GDPR for EU-based studies, ensuring anonymization of participant data .
- Obtain IRB approval with explicit documentation of informed consent and data encryption protocols .
Guidelines for Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
